Predicted Lipophilicity Differential: Meta-Chloro vs. 3,5-Dichloro and 3,4-Dichloro Analogs
Computationally predicted XLogP3-AA values indicate a meaningful lipophilicity gradient across the chlorination series. N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide (mono-chloro) exhibits an XLogP3-AA of approximately 3.2, compared to 4.2 for the 3,5-dichloro analog (DSM59) [1] and 4.2 for the 3,4-dichloro variant . This approximately 1.0 log unit difference corresponds to a ~10-fold reduction in partition coefficient, translating to improved aqueous solubility and potentially more favorable pharmacokinetic properties for in vitro assay conditions.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 3.2 (mono-3-chloro) |
| Comparator Or Baseline | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide: XLogP3-AA = 4.2; N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide: XLogP3-AA ≈ 4.2 |
| Quantified Difference | Approximately -1.0 log unit versus the 3,5-dichloro analog, indicating ~10-fold lower lipophilicity |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem (2025 release) |
Why This Matters
A 10-fold reduction in lipophilicity can significantly enhance compound solubility in aqueous assay media, reduce nonspecific protein binding, and improve the interpretability of in vitro efficacy readouts during SAR studies.
- [1] PubChem. N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (CID 799096). Computed Properties: XLogP3-AA = 4.2. 2025. View Source
